molecular formula C7H14O2 B145652 Acrolein diethyl acetal CAS No. 3054-95-3

Acrolein diethyl acetal

Cat. No. B145652
CAS RN: 3054-95-3
M. Wt: 130.18 g/mol
InChI Key: MCIPQLOKVXSHTD-UHFFFAOYSA-N
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Patent
US05606079

Procedure details

U.S. Pat. Nos. 3,929,915, 3,963,754 and JP-A-Sho 61-39613 report a three-step process for preparing 1,4-butanediol which comprises reaction of acrolein with 2-methyl-1,3-propanediol under conventional conditions to produce acrolein acetal (2-vinyl-5-methyl-1,3-dioxane) (Reaction 1), hydroformylation of the acrolein acetal under conventional conditions to produce the corresponding aldehydes (Reaction 2), and hydrolysis and hydrogenation of the aldehyde of 2-vinyl-5-methyl-1,3-dioxane under conventional conditions to obtain a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol (Reaction 3). ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)[CH2:2][CH2:3][CH2:4][OH:5].[CH:7]([CH:9]=C)=[O:8].[CH3:11][CH:12](CO)CO>>[CH3:9][CH2:7][O:8][CH:4]([O:5][CH2:11][CH3:12])[CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCOC(C=C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.